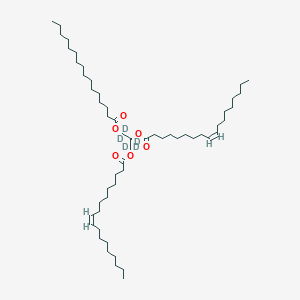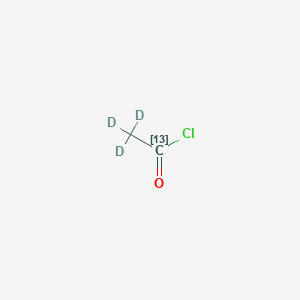
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a prop-2-enoic acid moiety, with carbon-13 isotopic labeling at positions 1, 2, and 3. The isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the condensation of 3-hydroxybenzaldehyde with a labeled acetic acid derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired isotopic labeling. These methods are designed to maximize yield and minimize the use of expensive isotopically labeled reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 3-(3-oxophenyl)(1,2,3-13C3)prop-2-enoic acid
Reduction: 3-(3-hydroxyphenyl)(1,2,3-13C3)propanoic acid
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme-substrate interactions and metabolic flux analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the development of new materials and as a standard in isotopic labeling studies.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoic acid moiety can undergo conjugation with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar enolic structure, used in various synthetic applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar phenylpropanoid structure, known for its neuroprotective effects.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar conjugated system, used as an HDAC inhibitor.
Uniqueness
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions. This feature distinguishes it from other similar compounds and makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i4+1,5+1,9+1 |
InChI Key |
KKSDGJDHHZEWEP-HYKTYXKDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/[13CH]=[13CH]/[13C](=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)





